REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[Br:6][C:7]1[CH:8]=[C:9]([C:13]2[S:14][CH:15]=[CH:16][CH:17]=2)[CH:10]=[CH:11][CH:12]=1.[C:18](=O)([O-])[O-:19].[Na+].[Na+]>CN(C)C=O>[CH:18]([C:15]1[S:14][C:13]([C:9]2[CH:10]=[CH:11][CH:12]=[C:7]([Br:6])[CH:8]=2)=[CH:17][CH:16]=1)=[O:19] |f:2.3.4|
|
Name
|
|
Quantity
|
1.15 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
2.12 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)C=1SC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0.95 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 15 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then warmed slowly to 110° over a period of 1 hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
poured into ice
|
Type
|
EXTRACTION
|
Details
|
Extraction with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying the organic phase with anhydrous magnesium sulfate
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |